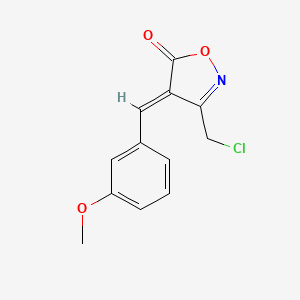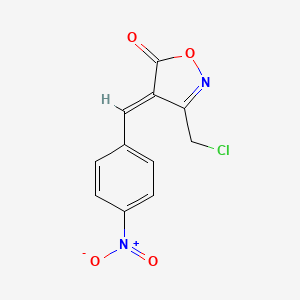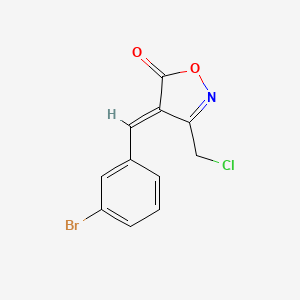
4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol (AMT) is a novel compound with potential applications in both scientific research and drug development. It is a heterocyclic compound containing a thiol group, which is a sulfur-containing group of atoms. AMT has been studied for its unique properties, such as its ability to interact with proteins, its ability to form complexes with metal ions, and its potential to act as an antioxidant.
Scientific Research Applications
Electrochemical Behavior
- Electrochemical Analysis : The electroreduction of triazine derivatives, including those with thiol groups, in non-aqueous media shows distinct redox behaviors. This has implications for understanding the electrode processes of such compounds (Farzinnejad et al., 2005).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Some triazine derivatives, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been synthesized and found to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Interaction with Thioamides
- Formation of Thiols and Thioureas : Reactions involving thioacetamide and thiobenzamide with dicyandiamides, including this compound, lead to the production of various triazine-thiols and thioureas (Joshua & Rajan, 1974).
Synthesis and Biological Activity
- Biological Applications : Triazine derivatives containing sulfa drug moieties have been synthesized and shown to possess antibacterial, antifungal, antioxidant, and anticancer activities. This includes derivatives of this compound (Aly et al., 2015).
Microwave-Assisted Synthesis
- Efficient Synthesis Techniques : Microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, including this compound, highlights a rapid and efficient synthesis method for these compounds, with potential pharmacological applications (Saad et al., 2011).
properties
IUPAC Name |
4-amino-2-(5-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMIISLVGVHTMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)